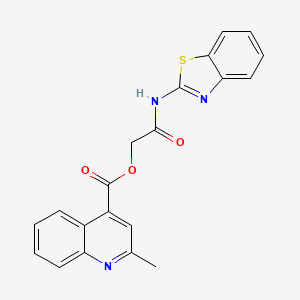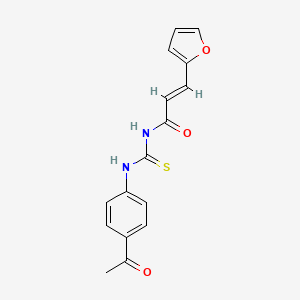
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-(furan-2-yl)acrylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-urea: Similar structure but with a urea group instead of thiourea.
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-guanidine: Contains a guanidine group, which may alter its reactivity and biological activity.
Uniqueness
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea is unique due to the presence of the thiourea group, which can confer distinct chemical and biological properties compared to its urea and guanidine analogs
Eigenschaften
CAS-Nummer |
307331-10-8 |
|---|---|
Molekularformel |
C16H14N2O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)12-4-6-13(7-5-12)17-16(22)18-15(20)9-8-14-3-2-10-21-14/h2-10H,1H3,(H2,17,18,20,22)/b9-8+ |
InChI-Schlüssel |
WHBBJVDCIMXIAD-CMDGGOBGSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Löslichkeit |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
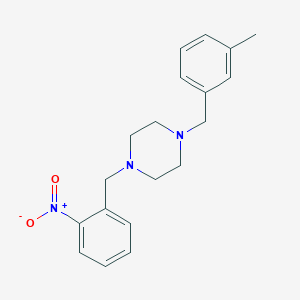
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide](/img/structure/B10882039.png)
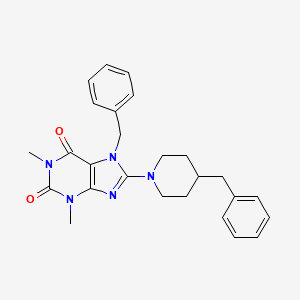
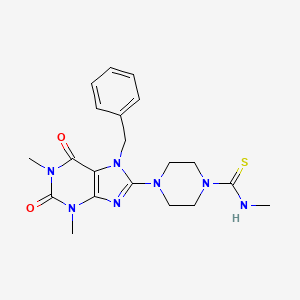
![methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882053.png)
![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
![2-amino-4-[2-(cyanomethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10882064.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
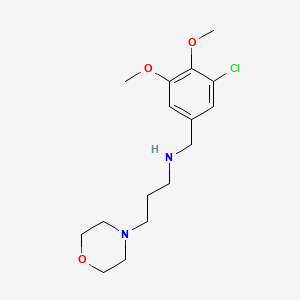
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate](/img/structure/B10882074.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)
